NS-398

Description

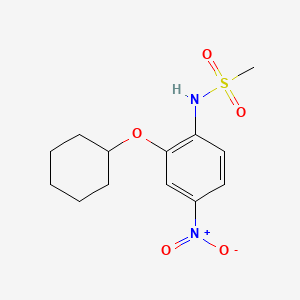

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-21(18,19)14-12-8-7-10(15(16)17)9-13(12)20-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDZCOWXCWUPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041084 | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123653-11-2 | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123653-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123653112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NS-398 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NS398 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SP55KM2KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

NS-398: A Technical Overview of a COX-2 Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-398, chemically known as N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits a high degree of selectivity for the cyclooxygenase-2 (COX-2) enzyme over the cyclooxygenase-1 (COX-1) isoform. This selectivity profile has positioned this compound as a valuable tool in pharmacological research to investigate the specific roles of COX-2 in various physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides a comprehensive overview of the COX-2 selectivity and IC50 values of this compound, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways it modulates.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2. The IC50 values for this compound can vary depending on the species and the specific experimental conditions.

| Species | Enzyme Source | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

| Human | Recombinant | >100 | 3.8 | >26 |

| Ovine | Purified | >100 | 3.8 | >26 |

Experimental Protocols

The determination of COX-1 and COX-2 inhibition by this compound is primarily conducted through in vitro enzyme assays and whole blood assays.

In Vitro Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of purified COX-1 and COX-2 in the presence of varying concentrations of the inhibitor.

Objective: To determine the IC50 values of this compound for purified COX-1 and COX-2 enzymes.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Detection system (e.g., colorimetric, fluorometric, or radio-labeled substrate)

-

Microplate reader

Procedure:

-

Enzyme Preparation: The purified COX-1 and COX-2 enzymes are diluted to a working concentration in the assay buffer.

-

Inhibitor Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the assay buffer, the respective COX enzyme, and a specific concentration of this compound or vehicle control.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes at room temperature) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Detection: The formation of prostaglandin products is measured using a suitable detection method. For example, a colorimetric assay can measure the peroxidase activity of COX, which is coupled to the oxidation of a chromogen.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole Blood Assay

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment, as it accounts for factors like protein binding.

Objective: To assess the potency and selectivity of this compound on COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., heparin)

-

This compound

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

Calcium ionophore (e.g., A23187) to stimulate COX-1 in platelets

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

Procedure:

-

COX-1 Assay (TXB2 production):

-

Aliquots of whole blood are incubated with various concentrations of this compound or vehicle.

-

Blood clotting is initiated (e.g., by incubation at 37°C for 1 hour), which activates platelets and stimulates COX-1-mediated TXA2 production. TXA2 is rapidly hydrolyzed to the stable TXB2.

-

The reaction is stopped, and plasma is collected.

-

TXB2 levels are measured by EIA.

-

-

COX-2 Assay (PGE2 production):

-

Aliquots of heparinized whole blood are incubated with LPS for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

Various concentrations of this compound or vehicle are added and incubated.

-

Plasma is collected.

-

PGE2 levels, a major product of COX-2 in this system, are measured by EIA.

-

-

Data Analysis:

-

The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated.

-

The selectivity index is determined from these IC50 values.

-

Signaling Pathways Modulated by this compound

This compound exerts its effects primarily by inhibiting the synthesis of prostaglandins, which are key signaling molecules involved in a multitude of cellular processes.

Prostaglandin Synthesis Pathway

The primary mechanism of action of this compound is the competitive and selective inhibition of the COX-2 enzyme. This blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes.

Downstream Signaling Effects

The reduction in prostaglandin E2 (PGE2) levels due to COX-2 inhibition by this compound can impact various downstream signaling pathways implicated in cancer progression, such as cell proliferation, migration, and survival. One notable interaction is with the Epidermal Growth Factor Receptor (EGFR) signaling pathway. PGE2 has been shown to transactivate the EGFR, leading to the activation of downstream pro-survival and pro-proliferative pathways like the PI3K/Akt and MAPK/ERK pathways. By inhibiting PGE2 production, this compound can attenuate EGFR signaling.

Conclusion

This compound is a potent and selective inhibitor of COX-2, a characteristic that has been rigorously quantified through various in vitro and ex vivo assays. Its ability to specifically target COX-2 allows for the detailed investigation of the roles of this enzyme in health and disease. The well-defined mechanism of action, centered on the inhibition of prostaglandin synthesis, and its subsequent impact on downstream signaling pathways, make this compound an indispensable tool for researchers in the fields of inflammation, pain, and oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for professionals engaged in drug discovery and development.

The Chemical Landscape of NS-398: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of the chemical properties, mechanism of action, and experimental applications of NS-398, a selective cyclooxygenase-2 (COX-2) inhibitor. Designed for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this widely used research compound.

Core Chemical Properties

This compound, with the IUPAC name N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide, is a synthetic, non-steroidal anti-inflammatory drug (NSAID). Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| IUPAC Name | N-[2-(Cyclohexyloxy)-4-nitrophenyl]methanesulfonamide | [1] |

| Synonyms | N-(2-Cyclohexyloxy-4-nitrophenyl)methanesulfonamide | [2] |

| CAS Number | 123653-11-2 | [3] |

| Chemical Formula | C₁₃H₁₈N₂O₅S | [3] |

| Molecular Weight | 314.36 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 127-128 °C | [4] |

| Solubility | Insoluble in water. Soluble in DMSO (up to 100 mM), and to a lesser extent in ethanol and corn oil. | [1] |

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[5] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, the selectivity of this compound for COX-2 is associated with a reduced risk of gastrointestinal side effects.[5]

The inhibitory potency of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies depending on the species and experimental conditions.

| Enzyme | Species | IC₅₀ | References |

| COX-1 | Sheep | >100 µM | [3][5][6] |

| COX-2 | Sheep | 3.8 µM | [3][5][6] |

The selectivity of this compound for COX-2 is attributed to its interaction with the enzyme's binding site. X-ray crystallography studies have revealed that the methanesulfonamide moiety of this compound interacts with the side chain of Arginine-120 (Arg-120) at the entrance of the cyclooxygenase channel.[2][7] This interaction is a key determinant for the time-dependent inhibition of COX-2 by this compound.[2][7]

Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

This section details common experimental methodologies utilizing this compound.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a method to determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Indomethacin (non-selective control)

-

Assay buffer (e.g., Tris-HCl)

-

DMSO (for dissolving compounds)

-

ELISA kit for Prostaglandin E2 (PGE₂)

Procedure:

-

Prepare stock solutions of this compound and indomethacin in DMSO.

-

In a multi-well plate, add the assay buffer, purified COX-1 or COX-2 enzyme, and various concentrations of this compound or indomethacin.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a stopping solution or by placing on ice).

-

Measure the concentration of PGE₂, a major product of the COX reaction, using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control (DMSO).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for COX-2 Activity

This protocol describes a method to assess the effect of this compound on COX-2 activity in a cellular context.

Materials:

-

Cell line known to express COX-2 (e.g., lipopolysaccharide-stimulated macrophages, certain cancer cell lines).[8][9]

-

Cell culture medium and supplements.

-

This compound.

-

Stimulant for COX-2 expression (e.g., lipopolysaccharide [LPS]).

-

Lysis buffer.

-

Western blot reagents and antibodies against COX-2 and a loading control (e.g., β-actin).

-

ELISA kit for PGE₂.

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified time.

-

For some experiments, stimulate the cells with an agent like LPS to induce COX-2 expression.

-

To measure PGE₂ production, collect the cell culture supernatant and perform an ELISA.

-

To assess COX-2 protein levels, lyse the cells, and perform a Western blot analysis on the cell lysates using an antibody specific for COX-2.

Workflow for In Vitro and In Vivo Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Caption: A generalized experimental workflow for evaluating this compound.

Conclusion

This compound remains a valuable tool for researchers investigating the roles of COX-2 in various physiological and pathological processes. Its well-defined chemical properties and selective inhibitory action on COX-2 allow for targeted studies of the prostaglandin pathway. The experimental protocols and workflows outlined in this guide provide a framework for the effective utilization of this compound in both in vitro and in vivo research settings. Researchers are encouraged to consult the primary literature for specific details and adaptations of these methodologies to their particular experimental systems.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. THE STRUCTURE OF this compound BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [sigmaaldrich.com]

- 4. A selective cyclooxygenase-2 inhibitor, this compound, enhances the effect of radiation in vitro and in vivo preferentially on the cells that express cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The structure of this compound bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor this compound improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of cyclooxygenase 2 (COX-2) in human glioma and in vitro inhibition by a specific COX-2 inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of NS-398: A Selective COX-2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NS-398, chemically known as N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, was one of the pioneering molecules in the class of selective cyclooxygenase-2 (COX-2) inhibitors. Its discovery was a significant milestone in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile compared to non-selective inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development. The document details the quantitative inhibitory data, experimental protocols for key biological assays, and the signaling pathways involved in its pharmacological effects.

Discovery and Rationale

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s revolutionized the understanding of prostaglandin biosynthesis and the mechanism of action of NSAIDs. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, cytokines, and mitogens. This led to the hypothesis that the therapeutic anti-inflammatory effects of NSAIDs were due to the inhibition of COX-2, while the common gastrointestinal side effects were a consequence of inhibiting COX-1.

This "COX-2 hypothesis" spurred the search for selective COX-2 inhibitors. This compound emerged as one of the first compounds demonstrated to exhibit significant selectivity for COX-2 over COX-1.[1] It was identified as a potent anti-inflammatory and analgesic agent with a markedly reduced ulcerogenic potential in animal models, providing a proof-of-concept for the development of safer NSAIDs.[2]

Synthesis of this compound

The chemical synthesis of this compound, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, involves a multi-step process. While detailed, step-by-step protocols with precise reaction parameters are proprietary or dispersed in patent literature, the general synthetic route can be outlined as follows:

A common synthetic approach involves the following key transformations:

-

Etherification: The synthesis typically begins with the reaction of a suitably substituted phenol with a cyclohexyl halide or cyclohexanol under conditions that favor the formation of a cyclohexyl ether.

-

Nitration: The aromatic ring is then nitrated to introduce the nitro group at the desired position.

-

Reduction of a Nitro Group: The nitro group is subsequently reduced to an amine.

-

Sulfonylation: The resulting aniline derivative is then reacted with methanesulfonyl chloride to form the final methanesulfonamide product.

An alternative route involves the condensation of 2-fluoronitrobenzene with cyclohexanol, followed by reduction of the nitro group to an aniline, acylation with methanesulfonyl chloride, and a final nitration step.

Quantitative Inhibitory Data

The defining characteristic of this compound is its selective inhibition of COX-2. This selectivity is quantified by comparing its 50% inhibitory concentration (IC50) against COX-1 and COX-2. The selectivity ratio (IC50 COX-1 / IC50 COX-2) is a key parameter, with a higher value indicating greater selectivity for COX-2.

| Enzyme Source | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Recombinant | 75 | 1.77 | 42.4 | [3][4] |

| Ovine | 220 | 0.15 | 1466.7 | [3] |

| Ram Seminal Vesicles (COX-1), Sheep Placenta (COX-2) | >100 | 3.8 | >26.3 | [2][5] |

| Human Peripheral Monocytes | 125 | 5.6 | 22.3 | [6] |

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGs) such as PGE2. The binding of this compound to COX-2 is distinct from that of some other COX-2 inhibitors. X-ray crystallography studies have shown that the methanesulfonamide moiety of this compound interacts with the side chain of Arg-120 at the opening of the cyclooxygenase channel. This interaction is a key determinant for its time-dependent inhibition of COX-2.

By reducing the production of prostaglandins at sites of inflammation, this compound mitigates the classic signs of inflammation, including pain, swelling, and fever.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the IC50 values and the selectivity of compounds for COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate. The COX enzyme first converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Test compound (this compound) and vehicle control (e.g., DMSO)

-

96-well microplate (black or clear, depending on the detection method)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the probe in the assay buffer.

-

Plate Setup: To the wells of the 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of this compound or the vehicle control to the respective wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Detection: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic curve) to determine the IC50 value.

Cell-Based Prostaglandin E2 (PGE2) Production Assay

This assay measures the ability of this compound to inhibit PGE2 production in a cellular context.

Principle: Cells that express COX-2 (e.g., lipopolysaccharide-stimulated macrophages or certain cancer cell lines) are treated with the test compound, and the amount of PGE2 released into the cell culture medium is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cell line known to produce PGE2 (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) to induce COX-2 expression

-

This compound and vehicle control (DMSO)

-

PGE2 ELISA kit

-

Cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Induction of COX-2: Stimulate the cells with LPS for a sufficient time to induce COX-2 expression (e.g., 18-24 hours).

-

Inhibitor Treatment: Treat the LPS-stimulated cells with various concentrations of this compound or vehicle for a defined period.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of PGE2 production for each this compound concentration compared to the vehicle-treated control. Determine the IC50 value as described for the in vitro assay.

Cell Proliferation Assay (WST-1 Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines, as COX-2 is often overexpressed in tumors.

Principle: The water-soluble tetrazolium salt WST-1 is cleaved to a formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., HepG2, Huh7)

-

Cell culture medium and supplements

-

This compound and vehicle control (DMSO)

-

WST-1 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density.

-

Inhibitor Treatment: After allowing the cells to attach, treat them with various concentrations of this compound or vehicle for different time points (e.g., 24, 48, 72 hours).

-

WST-1 Addition: Add the WST-1 reagent to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

Western Blot Analysis for COX-2 Expression

This technique is used to determine if this compound affects the expression level of the COX-2 protein.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using a specific primary antibody against COX-2 and a labeled secondary antibody.

Materials:

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against COX-2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as required for the experiment. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Antibody Incubation: Incubate the membrane with the primary antibody against COX-2, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of COX-2, often normalizing to a loading control protein like β-actin or GAPDH.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the arachidonic acid cascade, specifically the branch mediated by COX-2.

Caption: The inhibitory effect of this compound on the COX-2 pathway.

The discovery of this compound and its selective inhibition of COX-2 was a critical step in validating the COX-2 hypothesis. The logical workflow for identifying and characterizing such a compound is depicted below.

Caption: A generalized workflow for the discovery of selective COX-2 inhibitors.

Conclusion

This compound was a seminal compound in the field of NSAID research, providing strong evidence for the therapeutic potential of selective COX-2 inhibition. Its discovery paved the way for the development of a new class of anti-inflammatory drugs. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers working on the characterization of COX inhibitors and related drug discovery efforts. Understanding the synthesis, mechanism of action, and biological effects of foundational molecules like this compound remains crucial for the continued development of safer and more effective anti-inflammatory therapies.

References

The Role of NS-398 in Prostaglandin Synthesis: A Technical Guide

NS-398, chemically known as N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, is a pivotal pharmacological tool in the study of prostanoid biosynthesis. As one of the earliest identified selective inhibitors of cyclooxygenase-2 (COX-2), it has been instrumental in elucidating the distinct physiological and pathological roles of the two COX isoforms.[1][2] This guide provides an in-depth examination of this compound's mechanism of action, its impact on prostaglandin synthesis, and the experimental methodologies used to characterize its effects.

The Prostaglandin Synthesis Pathway and the Role of Cyclooxygenase

Prostaglandins are lipid signaling molecules derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from the cell membrane by phospholipases.[3] The synthesis of prostaglandins is initiated by the cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to an unstable intermediate, Prostaglandin H2 (PGH2).[4][5] PGH2 is then converted into various bioactive prostanoids, including prostaglandins (like PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2), by specific terminal synthases.[4][6]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as gastric protection and platelet aggregation.[1][5]

-

COX-2: In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, mitogens, and cytokines.[1][5] Its products are primarily involved in inflammation, pain, and fever.[5]

Mechanism of Action: Selective Inhibition of COX-2 by this compound

This compound functions as a time-dependent, selective inhibitor of the COX-2 enzyme.[1] Its selectivity is a key feature that distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which inhibit both COX-1 and COX-2.[2] The structural basis for this selectivity lies in differences within the active site channels of the two COX isoforms.

The methanesulfonamide moiety of this compound interacts with the side chain of Arg-120 at the entrance of the cyclooxygenase channel in COX-2.[1][7] This interaction is a critical determinant for its time-dependent inhibition.[1] While non-selective NSAIDs also interact with Arg-120, the overall conformation of this compound within the COX-2 channel differs from other COX-2 selective inhibitors, as it does not significantly penetrate the side pocket unique to the COX-2 structure.[1][7]

Quantitative Data on this compound Inhibitory Activity

The selectivity of this compound for COX-2 over COX-1 is quantified by comparing their respective 50% inhibitory concentrations (IC50). A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

| Enzyme Source | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Human Recombinant | 75 | 1.77 | 42.4 | [8] |

| Ovine | 220 | 0.15 | 1466.7 | [8] |

| Sheep Placenta/Ram Seminal Vesicles | >100 | 3.8 | >26 | [2][9] |

| Human Peripheral Monocytes | 125 | 5.6 | 22.3 | [10] |

The inhibitory effect of this compound directly translates to a dose-dependent reduction in the production of prostaglandins, most notably PGE2, in various cellular and in vivo models.

| Model System | This compound Concentration | Effect on PGE2 Production | Reference |

| Rat Preovulatory Follicles (in vitro) | 0.1 μM | Complete inhibition of LH-stimulated PGE2 synthesis. | [11] |

| Mouse Macrophages (in vitro) | 0.3 μM | Normalized endotoxin-stimulated PGE2 production. | [12] |

| PC3 Prostate Cancer Cells | 10 μM | ~70% reduction in arachidonic acid-stimulated PGE2 secretion. | [13][14] |

| Oral Squamous Carcinoma Cells | 10 μM | Abolished secreted PGE2 production. | [15] |

| Myogenic Precursor Cells | 1-100 μM | Significant inhibition of PGE2 and PGF2α expression. | [16] |

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general method to determine the IC50 values of this compound for COX-1 and COX-2.

Objective: To measure the concentration of this compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (e.g., from ram seminal vesicles for COX-1 and sheep placenta for COX-2).[2]

-

Arachidonic acid (substrate).

-

This compound stock solution (dissolved in DMSO).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Detection system: This can be an oxygen electrode to measure oxygen consumption or a method to quantify the resulting PGH2 or its downstream products (e.g., PGE2) via ELISA or radioimmunoassay.[17]

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in assay buffer to a desired final concentration.

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution to create a range of concentrations to be tested. Include a vehicle control (DMSO only).

-

Incubation: In separate reaction tubes, pre-incubate the COX-1 or COX-2 enzyme with each concentration of this compound (or vehicle) for a defined period at a specific temperature (e.g., 37°C) to allow for time-dependent inhibition.

-

Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid to each tube.

-

Measurement: Measure the rate of the reaction using the chosen detection system. For example, monitor the initial rate of oxygen consumption.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use a nonlinear regression to determine the IC50 value.

Measurement of PGE2 Production in Cell Culture

This protocol describes how to quantify the effect of this compound on PGE2 production in cultured cells.

Objective: To measure the amount of PGE2 released into the cell culture medium following treatment with this compound.

Materials:

-

Cultured cells of interest (e.g., macrophages, cancer cell lines).

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., Lipopolysaccharide (LPS), Epidermal Growth Factor (EGF), or arachidonic acid) to induce COX-2 and PGE2 production.[13][18]

-

This compound stock solution.

-

PGE2 Enzyme Immunoassay (EIA) or ELISA kit.[19]

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).[20]

-

Stimulation: After the pre-treatment period, add a stimulating agent (if necessary for the cell type) to induce PGE2 synthesis. For instance, stimulate with arachidonic acid for 15 minutes.[13]

-

Sample Collection: Collect the cell culture supernatant from each well.

-

PGE2 Quantification: Centrifuge the supernatants to remove any cellular debris. Analyze the cleared supernatants for PGE2 concentration using a commercial EIA or ELISA kit according to the manufacturer's instructions.[19][20]

-

Data Analysis: Normalize the PGE2 concentrations to the cell number or total protein content in each well. Calculate the percentage reduction in PGE2 production for each this compound concentration compared to the stimulated vehicle control.

References

- 1. THE STRUCTURE OF this compound BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The structure of this compound bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. NS 398, COX-2 inhibitor (CAS 123653-11-2) | Abcam [abcam.com]

- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Cyclooxygenase-2 inhibitor this compound improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. This compound, Ibuprofen and COX-2 RNAi produce significantly different gene expression profiles in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound, a Cyclooxygenase-2-Specific Inhibitor, Delays Skeletal Muscle Healing by Decreasing Regeneration and Promoting Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 18. COX2 inhibitor NS398 reduces HT-29 cell invasiveness by modulating signaling pathways mediated by EGFR and HIF1-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Cyclooxygenase-2 selective inhibition with this compound suppresses proliferation and invasiveness and delays liver metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

NS-398 in Cancer Research: A Technical Overview for Scientists and Drug Development Professionals

An in-depth guide to the mechanisms, experimental applications, and quantitative data related to the selective COX-2 inhibitor, NS-398, in oncology research.

Introduction

This compound, a selective inhibitor of cyclooxygenase-2 (COX-2), has garnered significant attention in cancer research for its potential as a therapeutic and chemopreventive agent. Overexpression of COX-2 is a hallmark of many human malignancies and is implicated in processes crucial for tumor growth and progression, including inflammation, angiogenesis, and inhibition of apoptosis.[1][2] This technical guide provides a comprehensive overview of this compound's application in cancer research, detailing its mechanisms of action, summarizing key quantitative data, and providing established experimental protocols.

Mechanism of Action

This compound exerts its anticancer effects through both COX-2 dependent and independent pathways.

COX-2 Dependent Mechanisms: The primary mechanism of this compound is the selective inhibition of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2).[3] Elevated levels of PGE2 in the tumor microenvironment are known to promote cell proliferation, invasion, and angiogenesis while inhibiting apoptosis. By blocking PGE2 production, this compound can effectively counteract these pro-tumorigenic effects.

COX-2 Independent Mechanisms: Emerging evidence suggests that this compound can also induce anticancer effects in cells that do not express COX-2.[4] These mechanisms are less clearly defined but are thought to involve the modulation of various signaling pathways independent of prostaglandin synthesis.

Effects on Cancer Cells

This compound has been shown to induce a range of anti-neoplastic effects in various cancer cell types, including:

-

Inhibition of Cell Proliferation: this compound can arrest the cell cycle, often at the G1 or G2/M phase, thereby inhibiting the proliferation of cancer cells.[1][5]

-

Induction of Apoptosis: A key anticancer effect of this compound is its ability to induce programmed cell death, or apoptosis, in tumor cells.[4][6] This is often mediated through the intrinsic mitochondrial pathway.

-

Inhibition of Invasion and Metastasis: By modulating the tumor microenvironment and affecting cell adhesion and motility, this compound can suppress the invasive and metastatic potential of cancer cells.[7]

Key Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways involved in cancer progression.

Apoptosis Induction via the Cytochrome c-Dependent Pathway

This compound can trigger the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, ultimately leading to apoptosis.

Caption: this compound induced apoptosis via the mitochondrial pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. This compound has been shown to inhibit the phosphorylation and activation of Akt, leading to the downregulation of anti-apoptotic proteins like survivin and promoting apoptosis.[6]

Caption: this compound inhibits the pro-survival PI3K/Akt pathway.

Quantitative Data

The following tables summarize key quantitative data on the effects of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| EC9706 | Esophageal Carcinoma | ~100 | [4] |

| SMMC7721 | Hepatocellular Carcinoma | >100 | [4] |

| TE-12 | Esophageal Squamous Cell Carcinoma | ~100 | [1] |

| A549 | Non-Small Cell Lung Cancer | ~200-400 | [6] |

| HepG2 | Hepatocellular Carcinoma | ~50 | [2] |

| Huh7 | Hepatocellular Carcinoma | <50 | [5] |

| HT-29 | Colon Cancer | >10 | [7] |

| H357 | Oral Squamous Cell Carcinoma | >50 | [8] |

Table 1: IC50 Values of this compound in Human Cancer Cell Lines.

| Cell Line | Cancer Type | This compound Concentration (µM) | Effect | Reference |

| EC9706 | Esophageal Carcinoma | 100 | 45.23% apoptosis | [4] |

| SMMC7721 | Hepatocellular Carcinoma | 100 | 3.05% apoptosis | [4] |

| TE-12 | Esophageal Squamous Cell Carcinoma | 100 | 48.6% suppression of cell viability | [1] |

| A549 | Non-Small Cell Lung Cancer | 400 | 66.95% growth inhibition | [6] |

| HT-29 | Colon Cancer | 10 | 58.61% inhibition of invasion | [7] |

Table 2: Effects of this compound on Cancer Cell Viability and Function.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Culture and treat cells with this compound as described for the cell viability assay.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., COX-2, survivin, cleaved caspase-3, p-Akt, total Akt, and a loading control like β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[9]

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg/day, intraperitoneally) or a vehicle control to the respective groups.[9][10]

-

Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion

This compound continues to be a valuable tool in cancer research, demonstrating significant anti-tumor activity in a variety of cancer models. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways highlights its therapeutic potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in further exploring the role of this compound and selective COX-2 inhibition in oncology. Further investigation into its COX-2 independent mechanisms and its efficacy in combination with other anticancer agents is warranted.

References

- 1. A selective cyclooxygenase-2 inhibitor, NS398, inhibits cell growth and induces cell cycle arrest in the G2/M phase in human esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibited proliferation of cyclooxygenase-2 expressing human hepatoma cells by this compound, a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor this compound suppresses cell growth and constitutive production of granulocyte-colony stimulating factor and granulocyte macrophage-colony stimulating factor in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of growth inhibitory effects of cyclooxygenase-2 inhibitor-NS398 on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 inhibitor, this compound, suppresses cellular proliferation in human hepatocellular carcinoma cell lines via cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NS398 induces apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The selective cyclooxygenase-2 inhibitor NS398 ameliorates cisplatin-induced impairments in mitochondrial and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclooxygenase-2 inhibitor this compound improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]

NS-398 in Inflammation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-398 is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.[1][2][3] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform minimizes the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3] This makes this compound a valuable tool for investigating the specific role of COX-2 in inflammation, pain, fever, and various disease processes, including cancer and neuroinflammation.[1][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme.[3] COX-2 is an inducible enzyme, meaning its expression is upregulated by pro-inflammatory stimuli such as cytokines and endotoxins.[6] Upon induction, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (PGs) that mediate inflammation, pain, and fever.[7] By blocking this step, this compound effectively reduces the production of these pro-inflammatory mediators.[7][8]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | Species | IC50 Value | Reference |

| COX-2 | Human (recombinant) | 1.77 µM | [7] |

| COX-1 | Human (recombinant) | 75 µM | [7] |

| COX-2 | Ovine | 0.15 µM | [7] |

| COX-1 | Ovine | 220 µM | [7] |

| COX-2 | Sheep (placenta) | 3.8 µM | [3] |

| COX-1 | Ram (seminal vesicles) | >100 µM | [2][3] |

| COX-2 | Human (monocyte) | Selective Inhibition | [9] |

| COX-1 | Human (platelet) | No significant inhibition | [9] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Species | This compound Dose | Effect | Reference |

| Carrageenan-induced paw edema | Rat | 0.3 - 5 mg/kg (oral) | Potent anti-inflammatory and analgesic effects | [3] |

| Burn infection model | Mouse | 10 mg/kg (intraperitoneal) | Improved survival, restored white blood cell and absolute neutrophil counts | [10][11] |

| Skeletal muscle injury | Mouse | N/A | Delayed muscle healing, reduced neutrophil and macrophage infiltration | [8][12] |

| Lipopolysaccharide (LPS)-induced neurotoxicity | Mouse (neuronal-glial cultures) | 10 µM | Prevented neuronal death, blocked prostaglandin E2 increase | [5] |

| Trauma and sepsis model | Mouse | 10 mg/kg (intraperitoneal) | Decreased PGE2, IL-6, TNF-α, and NO production; improved survival | [4] |

Signaling Pathways

Prostaglandin Synthesis Pathway Inhibition by this compound

The primary mechanism of this compound involves the inhibition of the prostaglandin synthesis pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

References

- 1. COX-2 specific inhibitor, this compound, increases macrophage migration inhibitory factor expression and induces neuroendocrine differentiation in C4-2b prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound treatment after trauma modifies NF-kappaB activation and improves survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor this compound improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (this compound) and 5-methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337), on the cyclo-oxygenase activity of human blood prosta-glandin endoperoxide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE STRUCTURE OF this compound BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclooxygenase-2 inhibitor this compound protects neuronal cultures from lipopolysaccharide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a cyclooxygenase-2-specific inhibitor, delays skeletal muscle healing by decreasing regeneration and promoting fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of NS-398 Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the molecular mechanisms underpinning NS-398-induced apoptosis, a critical area of investigation in cancer therapeutics. This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, has demonstrated pro-apoptotic effects in various cancer cell lines through a complex interplay of signaling pathways. This document provides a comprehensive overview of these pathways, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development.

Core Signaling Pathways in this compound Induced Apoptosis

This compound initiates apoptosis through multiple, sometimes overlapping, signaling cascades. The primary mechanisms involve the intrinsic (mitochondrial) pathway of apoptosis, modulation of the PI3K/Akt survival pathway, and induction of cell cycle arrest. The role of COX-2 expression in these processes appears to be cell-type dependent, with both COX-2-dependent and independent mechanisms reported.

The Intrinsic (Mitochondrial) Apoptotic Pathway

A predominant mechanism of this compound-induced apoptosis is the activation of the mitochondrial pathway. This cascade is initiated by the release of cytochrome c from the mitochondria into the cytosol.[1][2][3][4] Cytosolic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1), leading to the formation of the apoptosome and subsequent activation of caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then execute the final stages of apoptosis by cleaving a broad spectrum of cellular substrates, including poly(ADP-ribose)polymerase (PARP).[1][2][3][4]

Several studies have confirmed the involvement of this pathway. For instance, in esophageal and colon cancer cells, this compound treatment leads to the release of cytochrome c, activation of caspase-9 and -3, and cleavage of PARP.[1][2][3][4]

Regulation of Bcl-2 Family Proteins

The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. This compound has been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 in several cancer cell lines, including prostate and liver cancer cells.[5][6][7][8][9][10][11] This reduction in Bcl-2 levels is thought to shift the cellular balance towards apoptosis, thereby facilitating the release of cytochrome c. While the downregulation of Bcl-2 is a consistent finding, the effect of this compound on pro-apoptotic proteins like Bax appears to be less pronounced, with some studies reporting only minor changes.[1][2]

The PI3K/Akt/Survivin Signaling Axis

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway in non-small cell lung cancer cells.[12] This inhibition leads to a decrease in the phosphorylation and activation of Akt. A key downstream target of Akt is the inhibitor of apoptosis protein (IAP) survivin. By inhibiting Akt, this compound leads to the downregulation of survivin expression.[12] Survivin is known to inhibit caspases, so its downregulation by this compound relieves this inhibition, thereby promoting caspase activation and apoptosis.[12]

Induction of Cell Cycle Arrest

In addition to directly inducing apoptosis, this compound can also cause cell cycle arrest in various cancer cell lines.[5][13][14] The specific phase of the cell cycle at which arrest occurs (G0/G1, S, or G2/M) appears to be cell-type dependent.[5][13][14] This cell cycle arrest can be a prelude to apoptosis or a separate cytostatic effect. For example, in oral squamous carcinoma cells, this compound induces G1 arrest and apoptosis, which is associated with the inhibition of pRb and E2F-1 expression.[13]

The Role of p53

The tumor suppressor protein p53 plays a complex and context-dependent role in this compound-mediated effects. Some studies suggest that this compound can enhance genotoxic stress-induced apoptosis in a p53-dependent manner.[15][16] In this context, inhibition of COX-2 by this compound appears to potentiate p53-mediated apoptotic signals. Conversely, other research indicates that this compound can suppress the accumulation of p53 induced by chemotherapeutic agents like doxorubicin.[17] This suggests a complex interplay between this compound, p53, and other cellular stressors that warrants further investigation.

Quantitative Data on this compound Induced Apoptosis

The pro-apoptotic effects of this compound are dose- and time-dependent. The following tables summarize key quantitative data from various studies.

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Time (h) | Observed Effect | Reference |

| A549 | Non-Small Cell Lung Cancer | 50, 100, 200, 400 | 48 | Inhibition of cell growth, induction of apoptosis, downregulation of survivin and p-AKT, upregulation of caspase-3. | [12] |

| HepG2 | Liver Cancer | 100, 200 | 72 | Inhibition of cell proliferation, induction of apoptosis, G0/G1 cell cycle arrest, downregulation of Bcl-2. | [5][11] |

| Esophageal Cancer Cells (COX-2+) | Esophageal Cancer | Not specified | Not specified | Decreased cell viability, induction of apoptosis via cytochrome c release and caspase-9/-3 activation. | [1][2][3] |

| LNCaP | Prostate Cancer | 100 | Not specified | Induction of apoptosis, downregulation of Bcl-2 protein expression. | [6][7] |

| Tca8113 | Oral Squamous Carcinoma | Not specified | Not specified | Reduced cell viability, induction of apoptosis, G1 cell cycle arrest, inhibition of COX-2, pRb, and E2F-1 expression. | [13] |

| TE-12 (COX-2+) | Esophageal Squamous Carcinoma | 100 | 48 | Suppressed cell viability, G2/M cell cycle arrest. | |

| SNU 423 (COX-2+) & SNU 449 (COX-2-) | Hepatocellular Carcinoma | 100 | 72 | Dose- and time-dependent growth inhibition and apoptosis in both cell lines. | [9][18] |

| Colo320 | Colorectal Cancer | 54.8 (IC50) | Not specified | Inhibition of cell proliferation, 9.0-fold increase in apoptosis at 100 µM. | [12] |

| THRC | Colorectal Cancer | 77.2 (IC50) | Not specified | Inhibition of cell proliferation, 7.4-fold increase in apoptosis at 100 µM. | [12] |

| Protein | Cell Line | This compound Concentration (µM) | Fold Change/Effect | Reference |

| Survivin (mRNA) | A549 | 50, 100, 200, 400 | Dose-dependent decrease | [12] |

| Caspase-3 (mRNA) | A549 | 200, 400 | Significant increase | [12] |

| Survivin (protein) | A549 | 100, 200, 400 | Significant downregulation | [12] |

| Caspase-3 (protein) | A549 | 100, 200, 400 | Significant increase | [12] |

| p-AKT (protein) | A549 | 200, 400 | Significant decrease | [12] |

| Bcl-2 (mRNA) | HepG2 | 100, 200 | Dose-dependent decrease | [5][8][10] |

| Bcl-2 (protein) | HepG2 | 100, 200 | Dose-dependent decrease | [5][8][10] |

| Bcl-2 (protein) | LNCaP | 100 | Downregulation | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and collect the supernatant containing floating cells.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, caspase-3, p-Akt, survivin, ß-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like ß-actin.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Wash the fixed cells twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M populations are quantified based on their fluorescence intensity.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced apoptosis.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Induction of apoptosis by cyclo-oxygenase-2 inhibitor NS398 through a cytochrome C-dependent pathway in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. corefacilities.iss.it [corefacilities.iss.it]

- 7. NS398, a selective cyclooxygenase-2 inhibitor, induces apoptosis and down-regulates bcl-2 expression in LNCaP cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Pattern of Apoptosis by NS398, a Selective COX-2 Inhibitor, in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific COX-2 inhibitor NS398 induces apoptosis in human liver cancer cell line HepG2 through BCL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific COX-2 inhibitor NS398 induces apoptosis in human liver cancer cell line HepG2 through BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis induced by this compound, a selective cyclooxygenase-2 inhibitor, in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of survivin reduces cell proliferation and induces apoptosis in human endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovering and Characterizing of Survivin Dominant Negative Mutants With Stronger Pro-apoptotic Activity on Cancer Cells and CSCs [frontiersin.org]

- 17. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The COX-2 Inhibitor NS-398: A Technical Guide to its Impact on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-398 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various malignancies and implicated in inflammation and tumorigenesis. Beyond its primary anti-inflammatory role, this compound exerts significant anti-neoplastic effects by modulating critical cell signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences cell proliferation, survival, and apoptosis. We will explore its effects on the intrinsic apoptosis pathway, the pro-survival PI3K/Akt pathway, and the inflammation-associated NF-κB and Wnt/β-catenin signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these effects, and uses visualizations to clarify complex biological processes, serving as a comprehensive resource for professionals in cancer research and drug development.

Introduction: this compound and its Primary Target, COX-2

N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, or this compound, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the COX-2 enzyme over the constitutively expressed COX-1 isoform. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, most notably prostaglandin E2 (PGE2). In the context of cancer, overexpression of COX-2 and the subsequent increase in PGE2 production are associated with enhanced cell proliferation, angiogenesis, invasion, and resistance to apoptosis.[1][2] By selectively inhibiting COX-2, this compound reduces PGE2 levels, thereby disrupting the downstream signaling events that promote tumor growth and survival.

Core Mechanism of Action

The primary mechanism of this compound is the competitive inhibition of the COX-2 enzyme, preventing the synthesis of PGE2. PGE2 exerts its biological effects by binding to a family of G-protein coupled receptors (EP1-4), which in turn activate multiple intracellular signaling pathways, including the PI3K/Akt, NF-κB, and Wnt/β-catenin pathways. The reduction of PGE2 is the initiating event for the downstream effects detailed in this guide.

Modulation of the Intrinsic Apoptosis Pathway

This compound is a potent inducer of apoptosis in numerous cancer cell lines, primarily through the mitochondrial-dependent intrinsic pathway.[2][3] This process is initiated by an imbalance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Key Events:

-

Downregulation of Bcl-2: this compound treatment leads to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2.[1]

-

Upregulation of Bax: Concurrently, this compound can increase the expression of the pro-apoptotic protein Bax.[4]

-

Altered Bax/Bcl-2 Ratio: The resulting increase in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential.

-

Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.[2][3]

-

Caspase Activation: Cytosolic cytochrome c triggers the assembly of the apoptosome, leading to the activation of initiator caspase-9, which in turn cleaves and activates executioner caspase-3.[2][5]

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[2]

Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.

Quantitative Data: Pro-Apoptotic Effects of this compound

| Cell Line | Concentration (µM) | Duration (h) | Effect | Magnitude | Reference |

| A549 (Lung Cancer) | 100-400 | 48 | Increased Caspase-3 Expression | Dose-dependent, significant increase | [5] |

| A549 (Lung Cancer) | 400 | 48 | Growth Inhibition | 66.95% | [5] |

| LNCaP (Prostate Cancer) | 100 | - | Decreased Bcl-2 Expression | Significant down-regulation | [1] |

| Eca109R50Gy (Esophageal) | - | - | Upregulated Bax Expression | Not specified | [4] |

| Eca109R50Gy (Esophageal) | - | - | Downregulated Bcl-2 Expression | Not specified | [4] |

| SNU 423 (HCC) | 100 | 72 | Increased Apoptosis | 5.1-fold increase | [6] |

| SNU 449 (HCC) | 100 | 72 | Increased Apoptosis | 4.7-fold increase | [6] |

Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, proliferation, and growth. It is often hyperactivated in cancer. This compound has been shown to suppress this pathway, which contributes significantly to its pro-apoptotic effects.

Key Events:

-

Upregulation of PTEN: this compound can increase the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that is a critical negative regulator of the PI3K/Akt pathway.[7]

-

Inhibition of PI3K Signaling: PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), converting it to PIP2. This action prevents the recruitment and activation of Akt.

-

Reduced Akt Phosphorylation: Consequently, this compound treatment leads to a dose-dependent reduction in the phosphorylation of Akt at key residues (Thr308 and Ser473), which is required for its full activation.[4][5][7]

-

Downstream Effects: Inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins like Bad and promotes the stability of transcription factors that can induce apoptosis. This suppression of Akt signaling synergizes with the direct effects on Bcl-2 family proteins to drive the cell towards apoptosis.

Caption: this compound suppresses the pro-survival PI3K/Akt signaling pathway.

Quantitative Data: PI3K/Akt Pathway Inhibition by this compound

| Cell Line | Concentration (µM) | Duration (h) | Effect | Magnitude | Reference |

| A549 (Lung Cancer) | 200-400 | 48 | Decreased p-Akt Expression | Dose-dependent, significant decrease | [5] |

| MKN-45 (Gastric) | - | - | Upregulated PTEN Expression | Not specified | [7] |

| MKN-45 (Gastric) | - | - | Downregulated p-Akt (Thr308) | Not specified | [7] |

| U-251 MG (Glioblastoma) | - | - | Downregulated p-Akt (Ser473) | Not specified | [8] |

Crosstalk with NF-κB and Wnt/β-Catenin Pathways